Cost-Driven Differentiation: Tetrachloroacetone vs. Fluorinated Ketones as Epoxidation Mediators with Hydrogen Peroxide
In hydrogen peroxide-mediated epoxidation of olefins, tetrachloroacetone functions as an effective stoichiometric mediator, enabling the reaction under mild conditions. Prior to this discovery, fluorinated ketones such as hexafluoroacetone were used as catalysts for similar transformations but presented significant commercial availability and cost barriers. The present invention explicitly states that tetrachloroacetone is 'an inexpensive, commercially available material' that overcomes the 'economically unattractive' nature of fluorinated ketone catalysts [1]. The patent further specifies that at least 1 mole of tetrachloroacetone is used per mole of olefin in the unsaturated organic material, and notably, the tetrachloroacetone can be recovered and recycled after the epoxidation [2].
| Evidence Dimension | Procurement Feasibility and Process Economics for H₂O₂-Mediated Epoxidation |
|---|---|
| Target Compound Data | Inexpensive, commercially available; recoverable and recyclable after reaction; requires ≥ 1 mole per mole olefin |
| Comparator Or Baseline | Fluorinated ketones (e.g., hexafluoroacetone) as prior art catalysts; described as 'often difficult to obtain commercially' and 'economically unattractive' |
| Quantified Difference | Qualitative shift from 'commercially difficult/uneconomical' to 'inexpensive/commercially available/recoverable'; stoichiometric usage of 1 mole per mole olefin defined |
| Conditions | Epoxidation of olefinically unsaturated organic materials (MW 56-2,000) with 30-90% aqueous H₂O₂ in inert organic solvent (aromatic or halogenated aliphatic hydrocarbons) in presence of buffer (e.g., sodium hydrogen phosphate) |
Why This Matters
Procurement decisions for epoxidation process development should prioritize 1,1,1,3-tetrachloroacetone over fluorinated ketones when cost, commercial availability, and catalyst recovery are critical process parameters.
- [1] Stark, C. J. (Assignee: General Electric Company). Method for epoxidizing olefins. US Patent 4,344,887A. Filed May 15, 1981. Issued August 17, 1982. View Source
- [2] Stark, C. J. Method for epoxidizing olefins. US Patent 4,389,529 (continuation). Filed 1981. Issued 1983. View Source
